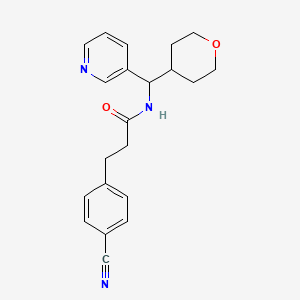

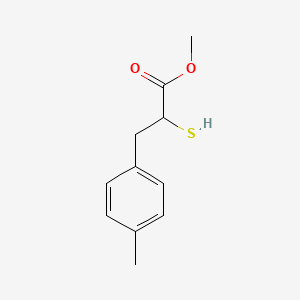

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been reported. These compounds can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H26N2O2, an average mass of 302.411 Da, and a monoisotopic mass of 302.199432 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C .Scientific Research Applications

X-ray Crystallography and Molecular Structure Analysis

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been extensively analyzed using X-ray crystallography to understand their molecular structure. Studies have shown that these compounds crystallize in various forms, with triclinic being common, and the pyran ring often deviates from planarity, adopting a boat conformation. The crystal structure is generally stabilized by N-H…O and N-H…N hydrogen bonds, indicating potential for interactions in larger molecular systems (Sharma et al., 2015).

Synthesis and Catalysis

The compound is a key player in the organocatalyzed synthesis of various derivatives. For instance, its use in the synthesis of 2-amino-4H-chromene derivatives through a tandem Michael addition–cyclization reaction has been reported. These derivatives have been synthesized with high yields and moderate to high enantioselectivity, using cinchona alkaloid-derived bifunctional catalysts. Such applications underscore the compound's role in facilitating complex chemical reactions and producing valuable derivatives with potential pharmaceutical applications (Ramireddy et al., 2017).

Antimicrobial Properties

A novel series of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have demonstrated antimicrobial properties. These derivatives have been synthesized through processes like oxidative difunctionalization and have shown significant activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antibacterial and antifungal agents (Nagamani et al., 2019).

Green Chemistry and Eco-Friendly Synthesis

The compound has been involved in green chemistry applications, such as in the ultrasound-assisted synthesis of its derivatives. These processes not only result in high-yield synthesis but are also eco-friendly, indicating the compound's role in sustainable chemistry practices (Chavan et al., 2021).

properties

IUPAC Name |

2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUXGHBBVDQONL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)